N-(3,5-dimethylphenyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 281.29 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to effectively control the growth of weeds. In materials science, this compound has been investigated for its potential use as a liquid crystal material, as it exhibits unique optical properties.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-2,6-difluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. In weeds, this compound has been shown to inhibit the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In plants, this compound has been shown to inhibit the synthesis of chlorophyll, which can lead to the death of weeds. In animals, this compound has been shown to have low toxicity and is rapidly metabolized and excreted from the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-2,6-difluorobenzamide, including:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of cancer.
2. Developing new synthesis methods for this compound that are more cost-effective and scalable.
3. Studying the mechanism of action of this compound in more detail to better understand its effects on cells.
4. Investigating the potential use of this compound as a herbicide for controlling the growth of weeds in agriculture.
5. Exploring the potential use of this compound as a liquid crystal material in materials science.
6. Investigating the potential use of this compound as a fluorescent probe for imaging biological systems.
In conclusion, this compound is a chemical compound that has significant potential for use in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 2,6-difluorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
Molekularformel |
C15H13F2NO |
---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-9-6-10(2)8-11(7-9)18-15(19)14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
YWHAMPXOVNUNNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.